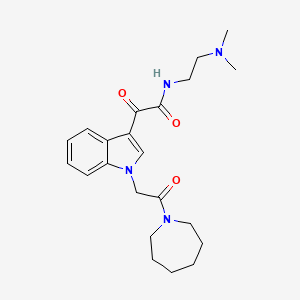

2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2-(dimethylamino)ethyl)-2-oxoacetamide

Description

The compound 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2-(dimethylamino)ethyl)-2-oxoacetamide (hereafter referred to as Compound X) is a synthetic indole derivative featuring a unique structural framework. Its core structure includes:

- A 1H-indol-3-yl moiety substituted at the 1-position with a 2-(azepan-1-yl)-2-oxoethyl group.

- A 2-oxoacetamide side chain at the 3-position, further substituted with an N-(2-(dimethylamino)ethyl) group.

Indole derivatives are well-documented for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name |

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-[2-(dimethylamino)ethyl]-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O3/c1-24(2)14-11-23-22(29)21(28)18-15-26(19-10-6-5-9-17(18)19)16-20(27)25-12-7-3-4-8-13-25/h5-6,9-10,15H,3-4,7-8,11-14,16H2,1-2H3,(H,23,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJCOQVZWDATGGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2-(dimethylamino)ethyl)-2-oxoacetamide is a complex organic molecule that integrates an indole structure with azepane and dimethylamino functionalities. This unique composition suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

| Property | Value |

|---|---|

| Molecular Formula | C25H32N4O3 |

| Molecular Weight | 432.55 g/mol |

| LogP | 4.4932 |

| Polar Surface Area | 42.89 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The indole moiety is known for its ability to bind with high affinity to several receptors and enzymes, which may include:

- G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in signal transduction and are involved in numerous physiological processes.

- Enzymatic Inhibition : The compound may act as an inhibitor for certain enzymes, similar to other indole derivatives that have demonstrated inhibitory activity against targets like GlyT1 (glycine transporter 1) and factor Xa .

Anticancer Activity

Research indicates that compounds with indole structures often exhibit anticancer properties. For instance, derivatives similar to the compound have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have demonstrated that modifications in the azepane ring can enhance the potency of anticancer activity .

Neuroprotective Effects

The incorporation of a dimethylamino group suggests potential neuroprotective effects. Compounds with similar structures have been explored as neuroprotective agents, potentially offering benefits in conditions such as neurodegenerative diseases. The interaction with neurotransmitter systems could provide insights into its efficacy in treating disorders like Alzheimer's or Parkinson's disease .

Antiviral Properties

Recent studies have highlighted the antiviral potential of indole derivatives against viruses such as SARS-CoV-2. The mechanism often involves inhibiting viral proteases or interfering with viral replication pathways, indicating that the compound could be explored for antiviral applications .

Case Studies

- In Vitro Studies : A study assessing the cytotoxic effects of related compounds on human cancer cell lines demonstrated significant inhibition at concentrations as low as 12 µg/mL, suggesting high potency .

- Pharmacokinetic Evaluations : Research on similar azepane-containing compounds revealed favorable brain-plasma ratios, indicating good central nervous system penetration, which is crucial for neuroactive drugs .

- Therapeutic Applications : In a comparative study, modifications to the azepane structure improved binding affinity to GPCRs, enhancing the therapeutic index for potential treatments targeting neurological disorders .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its potential therapeutic applications, particularly in oncology and neurology:

- Anticancer Activity : Research indicates that derivatives of indole compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2-(dimethylamino)ethyl)-2-oxoacetamide have been evaluated for their ability to induce apoptosis in cancer cells through mechanisms involving caspase activation and PARP cleavage .

- Neurological Disorders : The dimethylamino group suggests potential interactions with neurotransmitter systems, making it a candidate for further studies in treating conditions like depression or anxiety. The modulation of specific receptors could lead to novel therapeutic strategies.

Biochemical Research

The compound serves as a valuable tool in biochemical studies:

- Enzyme Inhibition Studies : Its structural features allow it to interact with various enzymes, potentially acting as an inhibitor or modulator. This property is essential for understanding metabolic pathways and developing enzyme-targeted therapies.

- Cellular Assays : The compound can be utilized in cellular assays to study signaling pathways influenced by indole derivatives, thereby providing insights into cellular responses to different stimuli.

Material Science

The unique chemical structure allows for exploration in material science applications:

- Polymer Chemistry : The ability to modify the compound's functional groups may lead to the development of new polymers with specific properties, such as enhanced thermal stability or unique mechanical characteristics.

Case Study 1: Anticancer Evaluation

A study focused on the synthesis and evaluation of N-substituted indole derivatives demonstrated that compounds structurally related to this compound exhibited potent anti-proliferative activity against HepG2 liver cancer cells. The most active compound induced apoptosis through caspase-dependent pathways, highlighting the therapeutic potential of indole-based compounds in cancer treatment .

Case Study 2: Enzyme Interaction Studies

In another investigation, researchers synthesized a series of azepane-containing indole derivatives and assessed their inhibitory effects on specific enzymes involved in metabolic disorders. The findings indicated that these compounds could selectively inhibit target enzymes, suggesting their utility in drug development aimed at treating metabolic diseases .

Comparison with Similar Compounds

Structural Features and Modifications

Compound X shares structural similarities with several indole-based oxoacetamide derivatives. Key analogs and their distinguishing features are summarized below:

Key Observations:

- Azepane vs. Adamantane : Adamantane derivatives (e.g., 5r) exhibit potent anticancer activity due to their bulky, lipophilic nature, which enhances membrane penetration . In contrast, the azepane ring in Compound X may improve aqueous solubility while retaining moderate lipophilicity.

- Side Chain Modifications: The dimethylaminoethyl group in Compound X likely enhances solubility and interaction with charged residues in biological targets, similar to aminoethyl substituents in other analogs .

Q & A

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm indole protons (δ 7.2–8.1 ppm), azepane methylene groups (δ 1.5–2.5 ppm), and acetamide carbonyls (δ 165–170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 481.61) .

- HPLC-PDA : Monitor purity (>98%) using a reverse-phase C18 column with UV detection at 254 nm .

- FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and secondary amide bands (N–H at ~3300 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the role of the azepane and dimethylaminoethyl groups?

Q. Methodological Answer :

- Synthetic analogs : Synthesize derivatives with (a) azepane replacements (e.g., piperidine, morpholine) and (b) dimethylaminoethyl modifications (e.g., ethylenediamine, trimethylammonium groups) .

- Biological assays : Test analogs in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays and microbial inhibition (e.g., S. aureus, E. coli) to compare IC₅₀ values .

- Computational docking : Use AutoDock Vina to predict binding affinities for targets like topoisomerase II or bacterial gyrase, correlating with experimental data .

Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., variable IC₅₀ values across studies)?

Q. Methodological Answer :

- Standardize assays : Use identical cell lines (ATCC-verified), culture conditions (e.g., RPMI-1640 medium, 5% CO₂), and positive controls (e.g., doxorubicin for anticancer assays) .

- Purity validation : Re-test compounds with ≥98% purity (via HPLC) to exclude impurity-driven artifacts .

- Mechanistic cross-check : Perform enzyme inhibition assays (e.g., topoisomerase II DNA relaxation assays) to confirm target engagement .

Advanced: What strategies are recommended for investigating the compound’s pharmacokinetics and in vivo efficacy?

Q. Methodological Answer :

- ADMET profiling :

- In vivo models : Administer orally (10–50 mg/kg) in xenograft mice (e.g., HCT-116 colon cancer) and monitor tumor volume reduction, paired with plasma concentration-time profiling .

Advanced: How can researchers address low solubility and bioavailability challenges during preclinical development?

Q. Methodological Answer :

- Salt formation : Synthesize hydrochloride or mesylate salts to enhance aqueous solubility .

- Nanoformulation : Prepare PEGylated liposomes (100–200 nm diameter via sonication) and assess encapsulation efficiency (>80%) .

- Prodrug design : Introduce hydrolyzable esters (e.g., acetyloxymethyl) at the acetamide carbonyl to improve membrane permeability .

Advanced: What computational methods are effective for predicting off-target interactions and toxicity risks?

Q. Methodological Answer :

- Pharmit server : Screen against Tox21 database to predict hepatotoxicity or cardiotoxicity .

- Molecular dynamics (MD) : Simulate ligand-protein complexes (e.g., CYP3A4) for 100 ns to assess binding stability and metabolic pathways .

- QSAR models : Use Random Forest algorithms (ADMET Predictor™) to correlate structural descriptors (e.g., logP, polar surface area) with toxicity endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.